molecular formula C9H15N3OS B11801059 2-(2-Ethylmorpholino)thiazol-4-amine

2-(2-Ethylmorpholino)thiazol-4-amine

Cat. No.: B11801059
M. Wt: 213.30 g/mol
InChI Key: UPMNBJNFWZYQKL-UHFFFAOYSA-N
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Description

2-(2-Ethylmorpholino)thiazol-4-amine is a heterocyclic compound that contains both a thiazole ring and a morpholine ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the morpholine ring is a six-membered ring containing both oxygen and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylmorpholino)thiazol-4-amine typically involves the reaction of ethylmorpholine with a thiazole derivative. One common method involves the reaction of ethylmorpholine with 2-bromo-4-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylmorpholino)thiazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the thiazole ring.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(2-Ethylmorpholino)thiazol-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethylmorpholino)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    2-(2-Morpholino)thiazol-4-amine: A compound with a similar structure but without the ethyl group on the morpholine ring.

    2-(2-Piperidino)thiazol-4-amine: A related compound with a piperidine ring instead of a morpholine ring.

Uniqueness

2-(2-Ethylmorpholino)thiazol-4-amine is unique due to the presence of both the ethylmorpholine and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. The combination of these two rings in a single molecule can result in enhanced interactions with biological targets and improved pharmacological profiles.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

2-(2-ethylmorpholin-4-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C9H15N3OS/c1-2-7-5-12(3-4-13-7)9-11-8(10)6-14-9/h6-7H,2-5,10H2,1H3

InChI Key

UPMNBJNFWZYQKL-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)C2=NC(=CS2)N

Origin of Product

United States

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